molecular formula C26H23N5O3 B14087532 8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(2-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14087532
M. Wt: 453.5 g/mol
InChI Key: PAJAGJYFZXKSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the imidazolidine ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions.

    Introduction of the naphthylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using naphthylmethyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

8-(2-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-methoxyphenyl)-1-methyl-3-(benzyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione
  • 8-(2-methoxyphenyl)-1-methyl-3-(phenylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione

Uniqueness

8-(2-methoxyphenyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H23N5O3/c1-28-23-22(30-15-14-29(25(30)27-23)20-12-5-6-13-21(20)34-2)24(32)31(26(28)33)16-18-10-7-9-17-8-3-4-11-19(17)18/h3-13H,14-16H2,1-2H3

InChI Key

PAJAGJYFZXKSCM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(C5=N2)C6=CC=CC=C6OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.